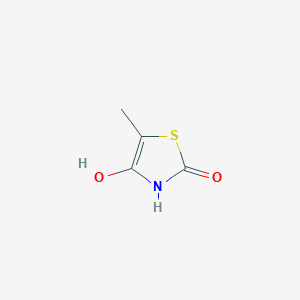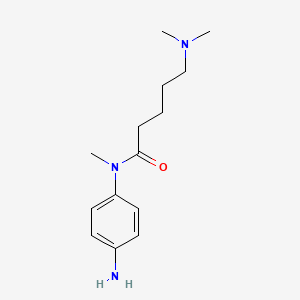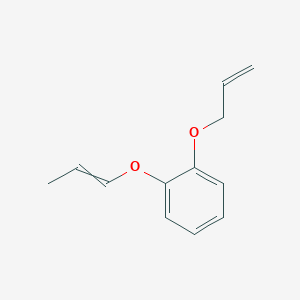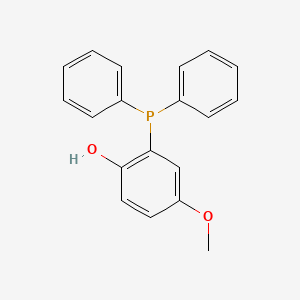stannane CAS No. 142073-41-4](/img/structure/B12538920.png)
[1,1-Bis(phenylsulfanyl)butyl](tributyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(phenylsulfanyl)butylstannane: is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. The compound is known for its unique structure, which includes a tin atom bonded to a butyl group and two phenylsulfanyl groups. This structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(phenylsulfanyl)butylstannane typically involves the reaction of tributylstannane with a suitable precursor containing the phenylsulfanyl groups. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with tributylstannane under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of 1,1-Bis(phenylsulfanyl)butylstannane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1,1-Bis(phenylsulfanyl)butylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiols.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: In chemistry, 1,1-Bis(phenylsulfanyl)butylstannane is used as a reagent in organic synthesis. It is particularly useful in radical reactions, where it acts as a radical initiator or stabilizer.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable radicals makes it a valuable tool in these studies.
Medicine: In medicine, 1,1-Bis(phenylsulfanyl)butylstannane is being explored for its potential use in drug development. Its unique structure and reactivity may allow for the design of novel therapeutic agents.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 1,1-Bis(phenylsulfanyl)butylstannane involves its ability to form stable radicals. The tin atom in the compound can undergo homolytic cleavage to generate a tin-centered radical. This radical can then participate in various chemical reactions, including radical addition and substitution reactions. The phenylsulfanyl groups stabilize the radical intermediate, enhancing the reactivity and selectivity of the compound.
相似化合物的比较
Tributyltin hydride (Tributylstannane): A commonly used organotin compound with similar radical-forming properties.
Triphenyltin hydride: Another organotin compound with similar reactivity but different substituents.
Uniqueness: 1,1-Bis(phenylsulfanyl)butylstannane is unique due to the presence of phenylsulfanyl groups, which provide additional stability to the radical intermediates. This stability enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other applications.
属性
CAS 编号 |
142073-41-4 |
|---|---|
分子式 |
C28H44S2Sn |
分子量 |
563.5 g/mol |
IUPAC 名称 |
1,1-bis(phenylsulfanyl)butyl-tributylstannane |
InChI |
InChI=1S/C16H17S2.3C4H9.Sn/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15;3*1-3-4-2;/h3-8,10-13H,2,9H2,1H3;3*1,3-4H2,2H3; |
InChI 键 |
FJAVUCVGLSXJLK-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C(CCC)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)


silyl}oxy)hex-5-en-2-one](/img/structure/B12538865.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)




